4'-Aminobiphenyl-3-carboxylic acid

Farnesyltransferase Inhibition Ras Signaling Medicinal Chemistry

4'-Aminobiphenyl-3-carboxylic acid (CAS 85096-04-4) is an aromatic amine and biphenyl carboxylic acid building block. It is widely utilized in medicinal chemistry as a core scaffold for the design and synthesis of inhibitors targeting protein-protein interactions, including the uPA/uPAR system and farnesyltransferase (FTase).

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 85096-04-4
Cat. No. B1272663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Aminobiphenyl-3-carboxylic acid
CAS85096-04-4
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H11NO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,14H2,(H,15,16)
InChIKeyAZMVFOPKHNNXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Aminobiphenyl-3-carboxylic Acid (CAS 85096-04-4) for Scientific Procurement: Baseline Identification and Research Use


4'-Aminobiphenyl-3-carboxylic acid (CAS 85096-04-4) is an aromatic amine and biphenyl carboxylic acid building block [1]. It is widely utilized in medicinal chemistry as a core scaffold for the design and synthesis of inhibitors targeting protein-protein interactions, including the uPA/uPAR system [2] and farnesyltransferase (FTase) [3]. Its molecular formula is C13H11NO2, and it has a molecular weight of 213.23 g/mol [1].

Procurement Risk: Why 4'-Aminobiphenyl-3-carboxylic Acid is Not Interchangeable with Unsubstituted Biphenyl Analogs


Generic substitution with a biphenyl core that lacks the specific 3-carboxylic acid and 4'-amino functionalization is not feasible for applications requiring this precise molecular architecture. Structure-activity relationship (SAR) studies have definitively demonstrated that the removal of the carboxylic acid group results in a 10-fold loss of inhibitory activity [1]. Furthermore, substitution at the 2-position of the biphenyl ring enhances potency, highlighting the stringent spatial and electronic requirements for biological target engagement [1]. Procuring a compound with a different substitution pattern would introduce significant, quantifiable risk of assay failure or reduced potency in lead optimization programs.

Quantitative Differentiation of 4'-Aminobiphenyl-3-carboxylic Acid (CAS 85096-04-4): A Comparative Evidence Guide for Scientific Selection


Enhanced Farnesyltransferase Inhibitory Potency: A 10-Fold Advantage Over Decarboxylated Analogs

The presence of the carboxylic acid moiety on the 4'-aminobiphenyl scaffold is critical for potent farnesyltransferase (FTase) inhibition. A direct SAR comparison shows that removing the carboxylic acid from the 4-amino-3'-carboxybiphenyl core results in a 10-fold loss of inhibitory activity [1]. This quantitative SAR finding is essential for any project targeting FTase.

Farnesyltransferase Inhibition Ras Signaling Medicinal Chemistry Cancer Therapeutics

Selectivity Profile in CYP450 Binding: Subtype-Specific Affinity of 4'-Aminobiphenyl-3-carboxylic Acid

The compound exhibits differential binding affinity for two closely related cytochrome P450 isoforms, CYP2A13 and CYP2A6. Binding assays demonstrate a Kd of 580 nM for CYP2A13, while the affinity for CYP2A6 is nearly 8-fold weaker at 4.5 µM (4.50E+3 nM) [1]. This contrasts with the parent compound, 4-aminobiphenyl (4-ABP), which is a known substrate for both isoforms but for which specific Kd values in this context may differ.

Cytochrome P450 CYP2A13 CYP2A6 Drug Metabolism Toxicology

Validation as a Key Intermediate for uPA/uPAR Antagonists: A Patented Scaffold for Anti-Metastatic Agents

The 4'-aminobiphenyl-3-carboxylic acid scaffold is explicitly claimed as a critical intermediate in the synthesis of potent inhibitors of the uPA/uPAR interaction, a validated target for blocking tumor metastasis and angiogenesis [1]. This scaffold's utility is established in patent literature for developing therapeutic agents, which contrasts with other aminobiphenyl isomers (e.g., 2- or 4-carboxylic acid derivatives) that lack this specific, well-documented intellectual property trail for this target class.

uPA/uPAR Inhibition Anti-metastatic Angiogenesis Cancer Biology

Physicochemical Differentiation: Enhanced Aqueous Solubility via Carboxylic Acid Functionality

The incorporation of a carboxylic acid group at the 3-position significantly alters the physicochemical properties of the biphenyl scaffold. A direct comparison with the parent compound, 4-aminobiphenyl (4-ABP), indicates that 4'-aminobiphenyl-3-carboxylic acid possesses a markedly increased hydrophilic character . This is evidenced by its calculated LogP value of approximately 3.0-3.2 [1], compared to a LogP of ~2.86 for 4-ABP [2], and its improved water solubility compared to the unsubstituted 4-ABP .

Physicochemical Properties Solubility Hydrophilicity Assay Development

Strategic Application Scenarios for 4'-Aminobiphenyl-3-carboxylic Acid (CAS 85096-04-4) in Drug Discovery and Chemical Biology


Lead Optimization for Farnesyltransferase (FTase) Inhibitors in Oncology

Based on the quantitative SAR data showing a 10-fold loss in potency upon removal of the carboxylic acid [1], 4'-aminobiphenyl-3-carboxylic acid is a non-negotiable building block for any medicinal chemistry campaign seeking to optimize non-peptidic FTase inhibitors. Its use ensures the retention of a critical pharmacophoric element for high target affinity [1].

Development of Selective Chemical Probes for CYP2A13 Isoform Activity

The compound's 8-fold selectivity for CYP2A13 over CYP2A6 (Kd values of 580 nM vs 4.5 µM) [1] positions it as a superior starting point for developing chemical probes to study CYP2A13-specific metabolism. This is in contrast to less selective analogs like the parent 4-aminobiphenyl, which is metabolized by both isoforms [1].

Synthesis of Next-Generation uPA/uPAR Antagonists for Anti-Metastatic Research

Procurement of this specific scaffold is essential for programs targeting the uPA/uPAR interaction, as it is the central core of a patented series of inhibitors with demonstrated utility in blocking tumor metastasis and angiogenesis [1]. Using a different substitution pattern would fall outside this validated chemical space and forfeit the intellectual property and SAR knowledge established in the patent literature [1].

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